2-Bromoacetophenone

説明

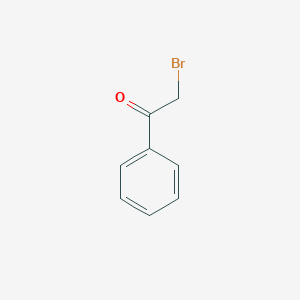

Phenacyl bromide is an alpha-bromoketone that is acetophenone substituted by a bromo group at position 2. It has a role as a metabolite. It is an alpha-bromoketone and a member of acetophenones.

Structure

3D Structure

特性

IUPAC Name |

2-bromo-1-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO/c9-6-8(10)7-4-2-1-3-5-7/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIGACIXOYTUXAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5COCH2Br, C8H7BrO | |

| Record name | PHENACYL BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4198 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2049426 | |

| Record name | 2-Bromoacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2049426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Phenacyl bromide appears as a crystalline solid or a liquid with a sharp odor. Toxic by inhalation, ingestion and skin absorption. A severe eye irritant (a lachrymator). Used to make other chemicals., Solid; [Merck Index] Beige crystalline solid; [Aldrich MSDS] | |

| Record name | PHENACYL BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4198 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Bromoacetophenone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10430 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.01 [mmHg] | |

| Record name | 2-Bromoacetophenone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10430 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

70-11-1 | |

| Record name | PHENACYL BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4198 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenacyl bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70-11-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenacyl bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000070111 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromoacetophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9807 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 2-bromo-1-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Bromoacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2049426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromoacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.659 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENACYL BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/754Y0U325I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Bromoacetophenone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromoacetophenone, also known as phenacyl bromide, is a halogenated aromatic ketone with the chemical formula C₈H₇BrO. It serves as a versatile reagent and building block in organic synthesis, particularly in the pharmaceutical industry. Its reactivity, stemming from the presence of both a carbonyl group and a reactive bromine atom on the α-carbon, makes it a valuable precursor for the synthesis of a wide array of heterocyclic compounds and other complex organic molecules. This technical guide provides an in-depth overview of the physical, chemical, and biological properties of this compound, with a focus on its role as an enzyme inactivator.

Physical and Chemical Properties

This compound is a crystalline solid at room temperature, typically appearing as off-white to grey-green crystals.[1] It is characterized by a sharp, pungent odor and is a potent lachrymator, causing irritation to the eyes and mucous membranes.[2][3]

Table 1: Physical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₈H₇BrO | [1] |

| Molecular Weight | 199.04 g/mol | [1][3] |

| CAS Number | 70-11-1 | [1] |

| Appearance | Off-white to grey-green crystalline powder | [1][4] |

| Melting Point | 48-51 °C | [1][4][5][6] |

| Boiling Point | 135 °C at 18 mmHg | [1][5][6] |

| Density | 1.476 g/cm³ | [5][7] |

| Solubility | Insoluble in water; Soluble in ethanol, ether, benzene, and chloroform. | [8][9] |

| Flash Point | >110 °C (>230 °F) | [1][5] |

| Refractive Index | 1.570 (estimate) | [1][5] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Features | References |

| ¹H NMR (CDCl₃) | Signals corresponding to the aromatic protons and the methylene protons adjacent to the bromine and carbonyl groups. | [10] |

| IR Spectrum | Characteristic absorption bands for the C=O stretching of the ketone and C-Br stretching. | |

| Mass Spectrum | Molecular ion peak corresponding to the molecular weight of the compound. | [3] |

Chemical Reactivity and Applications

The chemical reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon and the susceptibility of the α-carbon to nucleophilic attack, leading to the displacement of the bromide ion. This dual reactivity makes it a valuable synthon in organic chemistry.

It is widely used in the synthesis of various pharmaceuticals and other fine chemicals. A notable application is its use as a precursor in the synthesis of Ubenimex, an immunomodulatory agent used in cancer treatment. It also serves as a reagent for the protection of carboxylic acids by converting them into their phenacyl esters, which are often crystalline and easily purified.

Biological Activity: Irreversible Inactivation of Aldehyde Dehydrogenase

This compound is a known irreversible inactivator of human liver aldehyde dehydrogenase (ALDH) isoenzymes, specifically ALDH1 (E1) and ALDH2 (E2).[4] ALDHs are a family of enzymes responsible for the oxidation of aldehydes to carboxylic acids, playing a crucial role in detoxification and metabolism.

The inactivation of ALDH by this compound is a result of the covalent modification of specific amino acid residues within the enzyme's active site. Studies have identified glutamic acid-268 (Glu-268) and cysteine-302 (Cys-302) as the primary targets for alkylation by this compound. The reaction proceeds via a nucleophilic attack from the amino acid residue on the electrophilic α-carbon of this compound, leading to the formation of a covalent bond and the displacement of the bromide ion. This modification permanently alters the enzyme's structure and renders it catalytically inactive.

The stoichiometry of inactivation has been shown to involve approximately two molecules of this compound per tetrameric enzyme molecule to achieve significant loss of activity.[1]

Experimental Protocols

Synthesis of this compound via Bromination of Acetophenone

This protocol describes a common laboratory method for the synthesis of this compound.

Materials:

-

Acetophenone

-

N-Bromosuccinimide (NBS)

-

p-Toluenesulfonic acid

-

Ethyl acetate (EtOAc)

-

1 M Sodium thiosulfate solution

-

1 M Sodium bicarbonate solution

-

Deionized water

-

Anhydrous sodium sulfate

-

Mortar and pestle

-

Rotary evaporator

Procedure:

-

In a mortar, add N-bromosuccinimide (2.0 g, 11.25 mmol), acetophenone (1.2 mL, 10.0 mmol), and p-toluenesulfonic acid (1.9 g, 11.0 mmol).

-

Grind the mixture with the pestle for 30 minutes.

-

Dilute the reaction mixture with 25 mL of ethyl acetate.

-

Wash the organic phase sequentially with 20 mL of 1 M sodium thiosulfate solution, 20 mL of 1 M sodium bicarbonate solution, and 20 mL of deionized water.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Remove the solvent using a rotary evaporator to yield pure this compound. This procedure typically affords a high yield of the product.

Determination of Aldehyde Dehydrogenase Inactivation

This protocol provides a general framework for assessing the irreversible inhibition of aldehyde dehydrogenase by this compound. The specific concentrations and incubation times may need to be optimized depending on the enzyme source and purity.

Materials:

-

Purified human liver aldehyde dehydrogenase (ALDH1 or ALDH2)

-

This compound solution of known concentration (dissolved in a suitable solvent like DMSO)

-

Assay buffer (e.g., sodium phosphate buffer, pH 7.4)

-

NAD⁺ solution

-

Aldehyde substrate solution (e.g., acetaldehyde or a fluorogenic substrate)

-

Spectrophotometer or fluorometer

-

96-well plates

Procedure:

-

Enzyme Preparation: Prepare a solution of ALDH in the assay buffer to a final concentration suitable for the assay.

-

Inactivation Reaction:

-

In a microcentrifuge tube or a well of a 96-well plate, pre-incubate the ALDH solution with various concentrations of this compound at a constant temperature (e.g., 25°C or 37°C).

-

A control reaction containing the enzyme and the solvent used for the inhibitor should be run in parallel.

-

At specific time intervals, withdraw aliquots from the incubation mixture.

-

-

Measurement of Residual Enzyme Activity:

-

Immediately dilute the aliquots into the assay buffer containing the substrate and NAD⁺ to initiate the enzymatic reaction. The dilution should be sufficient to stop the inactivation process.

-

Monitor the rate of NADH production by measuring the increase in absorbance at 340 nm (for non-fluorogenic substrates) or the increase in fluorescence at the appropriate excitation and emission wavelengths (for fluorogenic substrates).

-

The residual enzyme activity is proportional to the initial rate of the reaction.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of residual enzyme activity against the pre-incubation time for each inhibitor concentration.

-

For an irreversible inhibitor, this plot should yield a straight line with a slope equal to the negative of the apparent first-order rate constant of inactivation (k_obs).

-

The kinetic parameters of inactivation, such as the inhibition constant (K_i) and the maximal rate of inactivation (k_inact), can be determined by plotting k_obs against the inhibitor concentration.

-

Visualizations

Caption: Synthetic workflow for the preparation of this compound.

Caption: Mechanism of irreversible inactivation of ALDH by this compound.

References

- 1. Bromoacetophenone as an affinity reagent for human liver aldehyde dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. resources.amsbio.com [resources.amsbio.com]

- 4. Discovery of a reversible ALDH1A3 inhibitor through a consensus docking-based virtual screening study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Determination of Aldehyde Dehydrogenase (ALDH) Isozymes in Human Cancer Samples - Comparison of Kinetic and Immunochemical Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. abcam.co.jp [abcam.co.jp]

- 7. Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacological activation of aldehyde dehydrogenase 2 by Alda-1 reverses alcohol-induced hepatic steatosis and cell death in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sciencellonline.com [sciencellonline.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to 2-Bromoacetophenone (CAS 70-11-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromoacetophenone, also known as phenacyl bromide, is a versatile crystalline organic compound with the chemical formula C₈H₇BrO.[1][2][3] As a highly reactive α-haloketone, it serves as a critical building block and intermediate in a myriad of organic syntheses. Its significance is particularly pronounced in the pharmaceutical and fine chemical industries, where it is instrumental in the synthesis of various heterocyclic compounds and as a derivatizing agent for analytical purposes.[4][5][6] This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis protocols, key chemical reactions, and applications in drug development, supported by detailed experimental methodologies and visual diagrams to facilitate understanding and application in a research and development setting.

Physicochemical and Safety Data

This compound is a white to off-white or light yellow crystalline solid with a sharp, pungent odor.[1][5][6][7] It is a potent lachrymator and is toxic by inhalation, ingestion, and skin absorption, causing severe irritation to the skin, eyes, and mucous membranes.[5][7][8] Due to its hazardous nature, appropriate personal protective equipment should be used when handling this compound. It is stable under normal conditions but is incompatible with strong bases and oxidizing agents.[5][7] It also reacts slowly with moisture to produce hydrogen bromide.[5][7]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 70-11-1 | [2] |

| Molecular Formula | C₈H₇BrO | [2] |

| Molecular Weight | 199.04 g/mol | [2][9] |

| Appearance | White to off-white/light yellow crystalline powder/solid | [1][6][7] |

| Melting Point | 48-51 °C | [1][7][9] |

| Boiling Point | 253.4°C at 760 mmHg; 135 °C at 18 mmHg | [2][7] |

| Density | 1.483 - 1.65 g/cm³ | [2][10] |

| Flash Point | 78.4 °C | [2] |

| Water Solubility | Practically insoluble | [2] |

| Solubility | Soluble in ether, benzene, chloroform, ethanol, and hot petroleum ether | [11] |

Table 2: Safety and Handling Information

| Hazard Statement | Precautionary Statement | Reference(s) |

| H311 - Toxic in contact with skin | P260 - Do not breathe dusts or mists | [12] |

| H314 - Causes severe skin burns and eye damage | P280 - Wear protective gloves/ protective clothing/ eye protection/ face protection | [9][12] |

| H300 + H330 - Fatal if swallowed or if inhaled | P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [12] |

Synthesis of this compound

The most common method for the synthesis of this compound is the α-bromination of acetophenone.[1] Various brominating agents and reaction conditions have been reported to achieve this transformation.

Experimental Protocol: Bromination of Acetophenone with Bromine in Acetic Acid

This protocol describes a classic method for the preparation of this compound.

Materials:

-

Acetophenone

-

Glacial Acetic Acid

-

Bromine

-

Dry Carbon Dioxide

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dropping funnel, stirrer, and a gas inlet tube, place 25 g of acetophenone and 125 g of glacial acetic acid.[13]

-

Introduce a steady stream of dry carbon dioxide. This helps to remove the hydrobromic acid byproduct.[13]

-

With vigorous stirring, slowly add 30 g of bromine from the dropping funnel.[13]

-

After the addition is complete, continue the flow of carbon dioxide for an additional 5-10 minutes.[13]

-

Allow the reaction mixture to stand for approximately 1 hour.[13]

-

Gently heat the mixture until it becomes colorless to drive off any remaining carbon dioxide.[13]

-

Pour the reaction mixture into cold water. This compound will separate as an oil which crystallizes upon cooling.[13]

-

Collect the crystals by filtration and purify by recrystallization from ethanol.[13]

Chemical Reactivity and Applications

The reactivity of this compound is dominated by the presence of the bromine atom at the α-position to the carbonyl group. This makes the α-carbon highly electrophilic and susceptible to nucleophilic attack, primarily through an Sɴ2 mechanism.[14] This reactivity is the cornerstone of its utility in organic synthesis.

Nucleophilic Substitution Reactions

This compound readily reacts with a wide range of nucleophiles to form new carbon-carbon and carbon-heteroatom bonds.[1]

Synthesis of Heterocyclic Compounds

A major application of this compound is in the synthesis of various biologically active heterocyclic compounds.

-

Thiazoles: Reaction with thioamides or thiourea yields thiazole and aminothiazole derivatives, respectively.[5][14]

-

Indolizines: A three-component reaction with pyridine and an acetylene derivative, often microwave-assisted, produces indolizines.[5]

-

Coumarins and Azindenes: It serves as a precursor in the synthesis of coumarin and azindene derivatives, which are important structural motifs in many active pharmaceutical ingredients (APIs).[4]

-

Dihydrofurans: It can be used in the synthesis of fused 2,3-dihydrofuran derivatives.[5]

Derivatization for Analytical Chemistry

This compound is employed as a derivatizing agent for the analysis of organic acids, such as fatty acids, by high-performance liquid chromatography (HPLC).[15] The carboxylic acids are converted to their corresponding phenacyl esters, which are crystalline and possess a strong UV chromophore, facilitating their detection.[5][15] It is also used in the selective derivatization of cytosine for DNA methylation analysis.[16]

Biological Activity

This compound has been shown to be a complete and irreversible inactivator of human liver aldehyde dehydrogenase isoenzymes E1 and E2.[7][17] This inhibitory activity highlights its potential as a tool for studying enzyme mechanisms.

Experimental Protocols for Key Reactions

Protocol for Hantzsch Thiazole Synthesis

This protocol outlines the general procedure for the synthesis of a thiazole derivative from a this compound derivative and a thioamide.

Materials:

-

This compound derivative (e.g., 2-Bromo-3'-hydroxyacetophenone) (1.0 eq)

-

Thioamide (e.g., Phenylthiourea) (1.1 eq)

-

Ethanol

-

Saturated aqueous sodium bicarbonate solution (optional)

Procedure:

-

Dissolve the this compound derivative in ethanol in a round-bottom flask.[18]

-

Add the thioamide to the solution.[18]

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).[18]

-

Upon completion, cool the reaction mixture to room temperature.[18]

-

If the product precipitates as a hydrobromide salt, it can be collected by filtration.[18]

-

For the free base, concentrate the mixture under reduced pressure. Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.[18]

-

Collect the resulting solid by filtration, wash with water, and dry.[18]

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).[18]

Conclusion

This compound (CAS 70-11-1) is an indispensable reagent in organic synthesis with broad applications in the pharmaceutical, fragrance, and analytical chemistry sectors.[4][6][19] Its high reactivity, stemming from the electrophilic α-carbon, allows for the efficient construction of complex molecular architectures. A thorough understanding of its properties, synthesis, and reactivity is crucial for its safe and effective utilization in research and development. The experimental protocols and workflows provided in this guide offer a practical foundation for scientists and researchers working with this versatile compound.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound CAS# 70-11-1 [gmall.chemnet.com]

- 3. Ethanone, 2-bromo-1-phenyl- (CAS 70-11-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. nbinno.com [nbinno.com]

- 5. thieme-connect.com [thieme-connect.com]

- 6. chemimpex.com [chemimpex.com]

- 7. This compound | 70-11-1 [chemicalbook.com]

- 8. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 9. hpc-standards.com [hpc-standards.com]

- 10. This compound for synthesis 70-11-1 [sigmaaldrich.com]

- 11. Page loading... [wap.guidechem.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. prepchem.com [prepchem.com]

- 14. benchchem.com [benchchem.com]

- 15. 2-溴苯乙酮 98% | Sigma-Aldrich [sigmaaldrich.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. scbt.com [scbt.com]

- 18. benchchem.com [benchchem.com]

- 19. Page loading... [guidechem.com]

An In-depth Technical Guide to 2-Bromoacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-bromoacetophenone, a versatile reagent and building block in organic synthesis and drug discovery. This document details its chemical identity, physicochemical properties, synthesis protocols, and its role as a covalent modifier in biochemical signaling pathways.

Chemical Identity: IUPAC Name and Synonyms

The unequivocally recognized IUPAC name for this compound is 2-bromo-1-phenylethanone .[1][2][3][4] This name precisely describes its chemical structure, featuring an acetophenone core with a bromine atom at the alpha-carbon position.

Due to its widespread use and historical nomenclature, 2-bromo-1-phenylethanone is known by a variety of synonyms. These are frequently encountered in chemical literature and supplier catalogs.

-

α-Bromoacetophenone

-

Phenacyl bromide

-

Bromomethyl phenyl ketone

-

Benzoylmethyl bromide

-

ω-Bromoacetophenone

-

2-Bromo-1-phenylethan-1-one

-

Acetophenone, 2-bromo-

Physicochemical Properties

A summary of the key quantitative data for 2-bromo-1-phenylethanone is presented in the table below, facilitating easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C₈H₇BrO | [5][6][7] |

| Molecular Weight | 199.04 g/mol | [5][6][7] |

| CAS Number | 70-11-1 | [5] |

| Appearance | White to off-white or pale yellow crystalline solid | [7] |

| Melting Point | 48-51 °C | [7] |

| Boiling Point | 135 °C at 18 mmHg | [7] |

| Density | ~1.65 g/cm³ | |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol, ether, and chloroform. | [7] |

| InChI Key | LIGACIXOYTUXAW-UHFFFAOYSA-N | [5] |

Experimental Protocols: Synthesis of 2-Bromo-1-phenylethanone

The most common and well-established method for the synthesis of 2-bromo-1-phenylethanone is the direct bromination of acetophenone. Below is a detailed experimental protocol adapted from established literature.

Reaction: C₆H₅C(O)CH₃ + Br₂ → C₆H₅C(O)CH₂Br + HBr[4]

Materials:

-

Acetophenone

-

Liquid Bromine (Br₂)

-

Anhydrous ether (or other suitable inert solvent)

-

Anhydrous Aluminum Chloride (AlCl₃) (catalyst)

-

Ice bath

-

Separatory funnel

-

Mechanical stirrer

-

Reflux condenser

-

Rotary evaporator

-

Petroleum ether

-

Methanol (for recrystallization)

Procedure:

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a separatory funnel, and a reflux condenser, dissolve acetophenone in anhydrous ether. Cool the solution in an ice bath.

-

Catalyst Addition: Add a catalytic amount of anhydrous aluminum chloride to the cooled solution.

-

Bromination: Slowly add liquid bromine dropwise from the separatory funnel to the stirred solution. Maintain the temperature of the reaction mixture using the ice bath. The disappearance of the bromine color indicates the progress of the reaction.

-

Work-up: Once the addition of bromine is complete and the reaction is deemed finished (e.g., by TLC), remove the ether and any dissolved hydrogen bromide under reduced pressure using a rotary evaporator.

-

Purification: The crude product, a brownish-yellow solid, is washed with a mixture of water and petroleum ether to remove impurities.

-

Recrystallization: For a higher purity product, the crude 2-bromo-1-phenylethanone can be recrystallized from methanol to yield white crystals.

Role in Drug Development and Signaling Pathways

This compound and structurally related α-haloketones are of significant interest in drug development, primarily as covalent inhibitors of proteins, particularly kinases.

The α-carbon of 2-bromo-1-phenylethanone is highly electrophilic due to the presence of the adjacent carbonyl group and the bromine atom, which is a good leaving group. This makes it susceptible to nucleophilic attack by amino acid residues in proteins, most notably the thiol group of cysteine. This reaction results in the formation of a stable covalent bond, leading to irreversible inhibition of the target protein.

Covalent Inhibition of Kinase Signaling Pathways

Many protein kinases have cysteine residues in or near their ATP-binding pocket. Covalent inhibitors like 2-bromo-1-phenylethanone can be designed to first bind non-covalently to the active site and then react with a nearby cysteine, thus permanently blocking the kinase's activity. This approach can lead to highly potent and selective inhibitors.

The diagram below illustrates the general principle of how 2-bromo-1-phenylethanone can act as a covalent inhibitor in a generic MAP Kinase signaling pathway.

Caption: Covalent inhibition of the MAPK pathway by this compound.

Experimental Workflow: Synthesis of this compound

The following diagram outlines the key steps in the laboratory synthesis of 2-bromo-1-phenylethanone.

Caption: Workflow for the synthesis and purification of this compound.

Logical Relationship: Structure and Reactivity

The reactivity of 2-bromo-1-phenylethanone as a covalent modifier is a direct consequence of its molecular structure. The diagram below illustrates this relationship.

Caption: Relationship between structure and reactivity of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Selective and reversible modification of kinase cysteines with chlorofluoroacetamides | Semantic Scholar [semanticscholar.org]

- 3. Targeting the mitogen-activated protein kinase pathway: physiological feedback and drug response - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Probing the Protein Kinases' Cysteinome by Covalent Fragments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Developing irreversible inhibitors of the protein kinase cysteinome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Profiling MAP kinase cysteines for targeted covalent inhibitor design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

2-Bromoacetophenone spectral data (¹H NMR, ¹³C NMR, IR, MS)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral data for 2-Bromoacetophenone (Phenacyl bromide), a vital reagent and building block in organic synthesis and drug development. Understanding its spectroscopic characteristics is fundamental for reaction monitoring, quality control, and structural elucidation. This document presents a comprehensive summary of its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, complete with detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key spectral data for this compound.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.95 | Doublet | 2H | Ar-H (ortho to C=O) |

| ~7.65 | Triplet | 1H | Ar-H (para to C=O) |

| ~7.50 | Triplet | 2H | Ar-H (meta to C=O) |

| 4.43 | Singlet | 2H | -CH₂Br |

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| 191.2 | C=O |

| 134.1 | Ar-C (para to C=O) |

| 133.8 | Ar-C (ipso) |

| 128.9 | Ar-C (meta to C=O) |

| 128.8 | Ar-C (ortho to C=O) |

| 30.9 | -CH₂Br |

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Table 3: Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3060 | Weak | Aromatic C-H stretch |

| ~1685 | Strong | C=O (carbonyl) stretch |

| ~1595, 1450 | Medium | Aromatic C=C stretch |

| ~1270 | Strong | C-C(=O)-C stretch |

| ~690 | Strong | C-Br stretch |

Sample phase: Condensed phase.

Table 4: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 198/200 | ~25 | [M]⁺ (Molecular ion, bromine isotopes) |

| 120 | ~10 | [M - Br]⁺ |

| 105 | 100 | [C₆H₅CO]⁺ (Benzoyl cation, base peak) |

| 77 | ~80 | [C₆H₅]⁺ (Phenyl cation) |

Ionization method: Electron Ionization (EI).

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A standard NMR spectrometer (e.g., Bruker, JEOL) with a field strength of 300 MHz or higher.

Sample Preparation:

-

Approximately 5-10 mg of this compound is accurately weighed and dissolved in about 0.6 mL of deuterated chloroform (CDCl₃).

-

A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).

-

The solution is transferred to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64 scans are typically sufficient.

-

Relaxation Delay: A delay of 1-2 seconds between scans.

-

Spectral Width: A spectral width of approximately 12-16 ppm is set.

-

Data Processing: The acquired Free Induction Decay (FID) is processed with a Fourier transform. Phase and baseline corrections are applied.

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30').

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

-

Relaxation Delay: A delay of 2-5 seconds.

-

Spectral Width: A spectral width of approximately 220-240 ppm.

-

Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline corrected.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

A small amount of liquid or solid this compound is placed directly onto the ATR crystal.

-

The sample is brought into firm contact with the crystal using the pressure arm.

Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal is recorded.

-

The sample spectrum is then recorded.

-

The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction.

Sample Preparation:

-

A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

Data Acquisition (Electron Ionization - EI):

-

Ionization Energy: Standard 70 eV.

-

Mass Range: A scan range of m/z 40-400 is typically appropriate.

-

Inlet System: If using GC-MS, a suitable capillary column (e.g., DB-5) is used for separation before introduction into the mass spectrometer.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.

An In-depth Technical Guide to 2-Bromoacetophenone: Safety Data Sheet (SDS) and Handling Precautions

For Researchers, Scientists, and Drug Development Professionals

2-Bromoacetophenone is a versatile reagent in organic synthesis, frequently utilized in the development of pharmaceuticals and other bioactive compounds. However, its utility is matched by its significant hazardous properties, necessitating stringent safety protocols. This technical guide provides a comprehensive overview of the safety data and handling precautions for this compound, compiled from various safety data sheets, to ensure its safe use in a laboratory setting.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are summarized in the table below.

| Hazard Class | Category | Hazard Statement |

| Acute Oral Toxicity | Category 2 | H300: Fatal if swallowed[1][2] |

| Acute Inhalation Toxicity | Category 2 | H330: Fatal if inhaled[1][2] |

| Skin Corrosion/Irritation | Category 1B / 2 | H314/H315: Causes severe skin burns and eye damage / Causes skin irritation[1][3][4] |

| Serious Eye Damage/Eye Irritation | Category 1 / 2 | H318/H319: Causes serious eye damage / Causes serious eye irritation[1][3][4] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1][3][4] |

Hazard Pictograms:

-

GHS05: Corrosion

-

GHS06: Skull and Crossbones

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

| Property | Value |

| Chemical Formula | C8H7BrO[4][5] |

| Molecular Weight | 199.05 g/mol [1] |

| Appearance | Dark green to off-white or light yellow solid[1][2] |

| Odor | Odorless to sharp odor[1][6] |

| Melting Point | 46 - 51 °C (114.8 - 123.8 °F)[1][2] |

| Boiling Point | 135 °C (275 °F) @ 18 mmHg[1][2][6] |

| Flash Point | > 112 °C (> 233.6 °F)[1][2] |

| Specific Gravity | 1.65[1] |

| Solubility | Practically insoluble in water[1] |

Handling and Storage

Proper handling and storage are crucial to minimize the risks associated with this compound.

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[1]

-

Avoid all personal contact, including inhalation of dust, vapors, or mists.[4]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[3][4] For operations that may generate dust, respiratory protection is necessary.[1]

-

Wash hands and any exposed skin thoroughly after handling.[3][5]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[4][5]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated area.[1]

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.[1][3]

-

Store in a locked cabinet or an area accessible only to authorized personnel.[5]

Emergency Procedures

In the event of an emergency, prompt and appropriate action is critical.

First-Aid Measures:

-

Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[3][7]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[7][8]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][5][7]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][7]

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[7][9]

-

Specific Hazards: During a fire, irritating and toxic gases such as carbon oxides and hydrogen bromide may be generated.[7]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1][3]

Accidental Release Measures:

-

Evacuate unnecessary personnel from the area.

-

Ensure adequate ventilation.

-

Wear appropriate personal protective equipment (PPE).

-

For minor spills, absorb with an inert material such as sand or vermiculite and place in a suitable container for disposal.[3][4]

-

For major spills, clear the area and contain the spill. Prevent it from entering drains or waterways.[4]

Experimental Protocols

Protocol for Weighing and Dispensing Solid this compound:

-

Preparation:

-

Ensure the chemical fume hood is operational.

-

Don all required PPE: lab coat, chemical-resistant gloves, and safety goggles with a face shield.

-

Place a weighing paper or boat on the analytical balance inside the fume hood.

-

-

Procedure:

-

Carefully open the this compound container inside the fume hood.

-

Using a clean spatula, transfer the desired amount of the solid to the weighing paper. Avoid generating dust.

-

Close the container tightly.

-

Record the weight.

-

Carefully transfer the weighed solid to the reaction vessel.

-

-

Cleanup:

-

Clean the spatula and any contaminated surfaces within the fume hood.

-

Dispose of the weighing paper and any contaminated materials in a designated hazardous waste container.

-

Protocol for Handling a Small Spill:

-

Immediate Actions:

-

Alert others in the immediate area.

-

If safe to do so, identify the spilled material.

-

-

Containment and Cleanup:

-

Reporting:

-

Report the spill to the laboratory supervisor or safety officer.

-

Logical Workflow Diagram

The following diagram illustrates a logical workflow for handling a this compound spill.

Caption: Workflow for handling a this compound spill.

References

- 1. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. fishersci.com [fishersci.com]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 6. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. aksci.com [aksci.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. synquestlabs.com [synquestlabs.com]

A Technical Guide to the Solubility of 2-Bromoacetophenone in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-bromoacetophenone, a crucial reagent and intermediate in organic synthesis, particularly within the pharmaceutical industry. An understanding of its solubility profile is essential for reaction setup, purification processes, and formulation development. This document presents qualitative solubility data, a general experimental protocol for solubility determination, and a logical workflow for solvent selection.

Solubility Profile of this compound

Data Presentation

The following table summarizes the qualitative solubility of this compound in a range of common organic solvents.

| Solvent Classification | Solvent Name | Chemical Formula | Qualitative Solubility |

| Protic Solvents | Water | H₂O | Practically Insoluble[1][2][4][5][6][7] |

| Methanol | CH₃OH | Slightly Soluble[1][2][8] | |

| Ethanol | C₂H₅OH | Soluble[2][9], Freely Soluble[4][7] | |

| Aprotic Polar Solvents | Acetone | C₃H₆O | Soluble[10] |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Slightly Soluble[1][2][8] | |

| Aprotic Nonpolar Solvents | Chloroform | CHCl₃ | Soluble[2], Slightly Soluble[1][8], Freely Soluble[4][7] |

| Diethyl Ether | (C₂H₅)₂O | Soluble[2][9], Freely Soluble[4][7] | |

| Benzene | C₆H₆ | Soluble[2], Freely Soluble[4][7] |

Note on Chloroform: There is some discrepancy in the reported solubility in chloroform, ranging from "slightly soluble" to "freely soluble". This may depend on the specific grade of the solvent and the experimental conditions. Researchers should perform a preliminary test to confirm solubility for their specific application.

Experimental Protocol for Solubility Determination

The following is a generalized experimental procedure for determining the qualitative solubility of a solid organic compound like this compound in a given solvent. This protocol is based on standard laboratory techniques for solubility assessment.[11][12][13]

Objective: To determine if this compound is soluble, partially soluble, or insoluble in a specific organic solvent at a given temperature (typically room temperature).

Materials:

-

This compound

-

Test solvent

-

Small test tubes

-

Spatula

-

Vortex mixer (optional)

-

Graduated pipette or dispenser

Procedure:

-

Sample Preparation: Place approximately 25 mg of this compound into a clean, dry small test tube.

-

Solvent Addition: Add the selected solvent to the test tube in small portions, starting with 0.25 mL.

-

Mixing: After each addition of the solvent, vigorously shake or vortex the test tube for at least 60 seconds to ensure thorough mixing.

-

Observation: After mixing, allow the solution to stand for a moment and observe.

-

Soluble: The solid completely dissolves, and the resulting solution is clear.

-

Partially Soluble: Some of the solid dissolves, but a noticeable amount remains undissolved.

-

Insoluble: The solid does not appear to dissolve at all.

-

-

Incremental Solvent Addition: If the compound is not fully soluble, continue to add the solvent in 0.25 mL increments, mixing thoroughly after each addition, up to a total volume of 3 mL. Observe the solubility after each addition.

-

Recording Results: Record the observations at each solvent volume. Note the final classification of solubility.

-

Temperature Effects (Optional): If assessing solubility at a different temperature, the test tube can be gently warmed in a water bath. Any changes in solubility should be recorded.

Visualization of Solvent Selection Workflow

The selection of an appropriate solvent is a critical step in experimental design. The following diagram illustrates a logical workflow for choosing a suitable solvent for a reaction or analysis involving this compound, based on its solubility characteristics and other experimental requirements.

Caption: Workflow for solvent selection for this compound.

References

- 1. This compound | 70-11-1 [chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound, 98% | Fisher Scientific [fishersci.ca]

- 5. chemwhat.com [chemwhat.com]

- 6. parchem.com [parchem.com]

- 7. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. This compound | 70-11-1 [amp.chemicalbook.com]

- 9. CAS 2142-69-0: 2'-Bromoacetophenone | CymitQuimica [cymitquimica.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. chem.ws [chem.ws]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. scribd.com [scribd.com]

Phenacyl bromide synthesis and reactivity overview

An In-depth Technical Guide to Phenacyl Bromide: Synthesis, Reactivity, and Applications

Introduction

Phenacyl bromide (2-bromo-1-phenylethan-1-one) is a versatile organic compound with the chemical formula C₆H₅C(O)CH₂Br.[1] It presents as a colorless to beige crystalline solid with a sharp, irritating odor.[2] As a powerful lachrymator, it causes severe eye irritation and is toxic by inhalation, ingestion, and skin absorption.[2][3] Despite its hazardous nature, phenacyl bromide is a crucial intermediate in organic synthesis, widely employed as a potent alkylating agent and a precursor for a diverse range of organic compounds, particularly heterocyclic structures.[1][2][4] Its utility extends to biochemical applications, including protein modification, and analytical chemistry for the derivatization of organic acids.[2][3] This guide provides a comprehensive overview of its synthesis, core reactivity, and experimental protocols for researchers and professionals in drug development.

Synthesis of Phenacyl Bromide

The preparation of phenacyl bromide can be achieved through several synthetic routes, with the direct bromination of acetophenone being the most traditional and widely documented method. Modern approaches offer alternative conditions, including metal-free and environmentally benign options.

Primary Synthetic Methods

The most common methods for synthesizing phenacyl bromide are summarized below.

Table 1: Summary of Key Synthetic Methods for Phenacyl Bromide

| Method | Starting Material | Key Reagents & Conditions | Typical Yield | Notes |

| Direct Bromination | Acetophenone | Bromine (Br₂), Acetic Acid | 69–72% | A classic, well-established method.[5] |

| Direct Bromination with Catalyst | Acetophenone | Bromine (Br₂), Anhydrous Aluminum Chloride (AlCl₃), Anhydrous Ether | 88–96% (crude), 64–66% (recrystallized) | The catalyst accelerates the reaction; ether is used as a solvent.[3] |

| Metal-Free C(sp³)-H Bromination | Aromatic Ketones | Iodobenzene diacetate (PhI(OAc)₂), KBr, p-TsOH·H₂O, BF₃·Et₂O | Moderate to good | Operates under ambient conditions.[6] |

| Tandem Hydroxybromination/Oxidation | Styrenes | Potassium persulfate (K₂S₂O₈), KBr, Water | Good to excellent | A "green chemistry" approach using water as the solvent.[7][8] |

| In-situ Bromine Generation | Acetophenone | Sodium bromide (NaBr), Sodium bromate (NaBrO₃), Dilute HCl, aq. Methanol | Not specified | Avoids handling liquid bromine directly.[9] |

Experimental Protocol: Synthesis from Acetophenone via Direct Bromination

This protocol is adapted from the well-vetted procedure published in Organic Syntheses.[3] It describes the bromination of acetophenone in anhydrous ether catalyzed by aluminum chloride.

dot

Caption: Experimental workflow for phenacyl bromide synthesis.

Materials and Equipment:

-

Acetophenone (50 g, 0.42 mole)

-

Anhydrous ether (50 cc)

-

Anhydrous aluminum chloride (0.5 g)

-

Bromine (67 g, 21.5 cc, 0.42 mole)

-

Methanol (for recrystallization)

-

Petroleum ether

-

Three-necked flask, mechanical stirrer, separatory funnel, reflux condenser

-

Ice bath

-

Filtration apparatus

Procedure:

-

A solution of 50 g (0.42 mole) of acetophenone in 50 cc of pure anhydrous ether is placed in a dry three-necked flask equipped with a mechanical stirrer, separatory funnel, and reflux condenser.[3]

-

The flask is cooled in an ice bath, and 0.5 g of anhydrous aluminum chloride is added.[3]

-

With continuous stirring, 67 g (0.42 mole) of bromine is added dropwise from the separatory funnel at a rate of approximately 1 cc per minute. The bromine color should disappear rapidly.[3]

-

After the addition is complete, the ether and dissolved hydrogen bromide must be removed immediately under reduced pressure. A slight current of air can facilitate this process. Failure to remove HBr promptly can lead to a lower yield and a less pure product.[3]

-

The remaining solid mass of brownish-yellow crystals is the crude phenacyl bromide.[3]

-

To purify, the crude product is shaken with a mixture of 10 cc of water and 10 cc of petroleum ether. The water removes residual HBr, and the petroleum ether removes unreacted acetophenone.[3]

-

The crystals are collected by suction filtration and washed with fresh portions of the water/petroleum ether mixture until white.[3] The crude product weighs 74–80 g (88–96% yield) and melts at 45–48°C. This is often pure enough for many applications.[3]

-

For higher purity, the crude product can be recrystallized from 25–30 cc of methanol, yielding 54–55 g (64–66%) of white crystals with a melting point of 49–51°C.[3]

Safety Note: Phenacyl bromide is a strong lachrymator and should be handled with extreme care in a well-ventilated fume hood. Avoid contact with skin and inhalation of vapors.[3]

Physical and Spectroscopic Properties

The key physical and chemical properties of phenacyl bromide are essential for its characterization and handling.

Table 2: Physical and Spectroscopic Data for Phenacyl Bromide

| Property | Value |

| Molecular Formula | C₈H₇BrO[2] |

| Molecular Weight | 199.04 g/mol [2] |

| Appearance | Colorless to beige crystalline solid[1][2] |

| Melting Point | 49–51 °C (recrystallized)[3] |

| Boiling Point | Decomposes |

| Solubility | Insoluble in water; soluble in ether, methanol, petroleum ether[3] |

| ¹H NMR (CDCl₃, 400 MHz) | δ 4.47 (s, 2H, -CH₂Br), 7.50 (t, J=8.0 Hz, 2H, Ar-H), 7.63 (t, J=7.6 Hz, 1H, Ar-H), 7.96 (d, J=7.6 Hz, 2H, Ar-H)[8] |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 30.9 (-CH₂Br), 128.8 (Ar-C), 128.9 (Ar-C), 133.9 (Ar-C), 134.1 (Ar-C), 191.0 (C=O)[8] |

Reactivity of Phenacyl Bromide

The reactivity of phenacyl bromide is dominated by the presence of the α-bromo ketone functional group. The bromine atom is an excellent leaving group, and the adjacent carbonyl group activates the α-carbon for nucleophilic attack, making it a highly effective electrophile for Sₙ2 reactions.[10]

dot

References

- 1. Phenacyl bromide - Wikipedia [en.wikipedia.org]

- 2. Phenacyl bromide | C8H7BrO | CID 6259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. orgsyn.org [orgsyn.org]

- 4. Application of phenacyl bromide analogs as a versatile organic intermediate for the synthesis of heterocyclic compounds via multicomponent reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. ias.ac.in [ias.ac.in]

- 7. Synthesis of phenacyl bromides via K2S2O8-mediated tandem hydroxybromination and oxidation of styrenes in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. rsc.org [rsc.org]

- 9. Sciencemadness Discussion Board - Phenacyl bromide synthesis using bromine water - Powered by XMB 1.9.11 [sciencemadness.org]

- 10. researchgate.net [researchgate.net]

2-Bromoacetophenone: A Comprehensive Technical Guide to Health and Safety Hazards for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromoacetophenone, also known as phenacyl bromide, is a versatile chemical intermediate widely utilized in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its reactive nature, stemming from the presence of a bromine atom alpha to a carbonyl group, makes it a valuable building block for the construction of complex molecules. However, this reactivity also underpins its significant health and safety hazards. This in-depth technical guide provides a comprehensive overview of the risks associated with this compound, offering crucial information for researchers, scientists, and drug development professionals to ensure its safe handling and use in a laboratory setting.

Hazard Identification and Classification

This compound is classified as a hazardous substance due to its acute toxicity, corrosive nature, and lachrymatory properties.[1][2][3] Understanding its classification is the first step in implementing appropriate safety protocols.

GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication. This compound is classified as follows:

-

Acute Toxicity, Oral (Category 3): Toxic if swallowed.[2][3]

-

Acute Toxicity, Inhalation (Category 3): Toxic if inhaled.[1]

-

Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.

-

Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage.[1][2]

-

Serious Eye Damage/Eye Irritation (Category 1): Causes serious eye damage.[2]

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[4]

Hazard Statements

The corresponding GHS hazard statements are:

-

H301: Toxic if swallowed.[1]

-

H312: Harmful in contact with skin.

-

H314: Causes severe skin burns and eye damage.[1]

-

H331: Toxic if inhaled.[1]

-

H335: May cause respiratory irritation.[4]

Signal Word

Danger [2]

Toxicological Properties

Quantitative Toxicological Data

The following table summarizes the available quantitative toxicological information based on its GHS classification.

| Endpoint | Classification | Description |

| Acute Oral Toxicity | Category 3 | Toxic if swallowed.[2][3] |

| Acute Inhalation Toxicity | Category 3 | Toxic if inhaled.[1] |

| Acute Dermal Toxicity | Category 4 | Harmful in contact with skin. |

| Skin Corrosion | Category 1B | Causes severe skin burns and eye damage.[1][2] |

| Serious Eye Damage | Category 1 | Causes serious eye damage.[2] |

Lachrymatory Effects

This compound is a potent lachrymator, meaning it causes irritation to the eyes, leading to tearing, pain, and potentially blurred vision upon exposure to its vapors or dust.[5] This property necessitates the use of appropriate respiratory and eye protection.

Mechanism of Action and Signaling Pathways

This compound is an alkylating agent.[6] This chemical property is the root of its biological activity and toxicity. Alkylating agents are reactive compounds that can transfer an alkyl group to various nucleophilic sites in biological macromolecules.

DNA Alkylation and Cytotoxicity

The primary mechanism of cytotoxicity for alkylating agents like this compound involves the alkylation of DNA. By covalently binding to DNA bases, it can cause a variety of lesions, including the formation of adducts and cross-links between DNA strands. This damage disrupts DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis (programmed cell death).[6]

Cellular Stress Response Pathways

The cellular damage induced by this compound is expected to trigger a cascade of stress response signaling pathways. While direct studies on this compound are limited, the known effects of other alkylating agents and chemical stressors suggest the involvement of the following pathways:

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK pathway is a key signaling cascade that responds to a wide range of extracellular stimuli, including chemical stress.[7] Activation of different MAPK subfamilies (ERK, JNK, and p38) can lead to either cell survival or apoptosis, depending on the nature and duration of the stress.[8] DNA damage is a known activator of the JNK and p38 pathways, which are generally associated with pro-apoptotic signaling.

-

NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response and cell survival.[9][10] Chemical-induced cellular stress can lead to the activation of NF-κB, which can have both pro- and anti-apoptotic effects depending on the cellular context.[11]

-

Oxidative Stress Pathways: Alkylating agents can induce the production of reactive oxygen species (ROS), leading to oxidative stress.[12][13] This can further damage cellular components, including lipids, proteins, and DNA, and activate signaling pathways involved in both cell survival (e.g., Nrf2) and cell death.[14][15]

The following diagram illustrates the logical relationship of how this compound, as an alkylating agent, is likely to induce cytotoxicity.

Experimental Protocols

To assess the cytotoxic potential of this compound and similar compounds, standardized in vitro assays are employed. The following provides a detailed methodology for a common cytotoxicity assay.

In Vitro Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This protocol is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[16]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals.[16] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Methodology:

-

Cell Seeding:

-

Culture a relevant cell line (e.g., a human cancer cell line for drug development studies) in a 96-well plate at a predetermined optimal density.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.[17]

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the stock solution to create a range of desired concentrations.

-

Remove the culture medium from the wells and replace it with fresh medium containing the different concentrations of this compound. Include a vehicle control (medium with the solvent) and a negative control (medium only).

-

Incubate the plate for a specified exposure time (e.g., 24, 48, or 72 hours).[17]

-

-

MTT Incubation:

-

Formazan Solubilization:

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[20]

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

-

Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell viability.[21][22]

-

The following diagram outlines the experimental workflow for the MTT assay.

Health and Safety Precautions

Given its hazardous properties, strict adherence to safety protocols is mandatory when handling this compound.

Personal Protective Equipment (PPE)

The following PPE must be worn at all times when working with this compound:

| PPE Category | Specification |

| Eye/Face Protection | Chemical safety goggles and a face shield. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene), a lab coat, and closed-toe shoes. |

| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge is required, especially when handling the solid form or working outside of a certified chemical fume hood. |

Handling and Storage

-

Handling: All work with this compound should be conducted in a well-ventilated chemical fume hood.[17] Avoid creating dust when handling the solid. Avoid contact with skin, eyes, and clothing.[1]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[21]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First Aid Measures

| Exposure Route | First Aid Procedure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[18] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[20] |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[20] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[20] |

Spill and Leak Procedures

-

Small Spills: Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Absorb liquid spills with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

-

Large Spills: Evacuate the area and contact emergency services.

Conclusion

This compound is a valuable reagent in chemical synthesis, but it poses significant health and safety risks that demand careful management. Researchers and professionals in drug development must be fully aware of its toxic, corrosive, and lachrymatory properties. By implementing stringent safety protocols, including the consistent use of appropriate personal protective equipment, proper handling and storage procedures, and being prepared for emergency situations, the risks associated with this compound can be effectively mitigated. A thorough understanding of its mechanism of action and the use of standardized toxicological assays are essential for both ensuring laboratory safety and advancing scientific research.

References

- 1. aksci.com [aksci.com]

- 2. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 3. Phenacyl bromide | C8H7BrO | CID 6259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 6. nfkb-ikb.ucsd.edu [nfkb-ikb.ucsd.edu]

- 7. cusabio.com [cusabio.com]

- 8. Understanding MAPK Signaling Pathways in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. signalingsystems.ucla.edu [signalingsystems.ucla.edu]

- 10. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Small-molecule Articles | Smolecule [smolecule.com]

- 12. Frontiers | Oxidative stress, free radicals and antioxidants: potential crosstalk in the pathophysiology of human diseases [frontiersin.org]

- 13. Inhibition of Oxidative Stress and Related Signaling Pathways in Neuroprotection [mdpi.com]

- 14. Signaling Pathways in Oxidative Stress-Induced Neurodegenerative Diseases: A Review of Phytochemical Therapeutic Interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Oxidative Stress: Signaling Pathways, Biological Functions, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 17. creative-bioarray.com [creative-bioarray.com]

- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. cyrusbio.com.tw [cyrusbio.com.tw]

- 20. MTT assay protocol | Abcam [abcam.com]

- 21. clyte.tech [clyte.tech]

- 22. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]

Methodological & Application

Application Notes and Protocols for Hantzsch Thiazole Synthesis Using 2-Bromoacetophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hantzsch thiazole synthesis is a cornerstone reaction in heterocyclic chemistry, providing a straightforward and efficient route to the thiazole scaffold, a privileged core in many pharmacologically active compounds. First reported by Arthur Hantzsch in 1887, this reaction typically involves the condensation of an α-haloketone with a thioamide. The use of 2-bromoacetophenone and its derivatives as the α-haloketone component is a widely employed strategy for the synthesis of 2,4-disubstituted thiazoles. These thiazole derivatives are of significant interest in drug discovery, exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

This document provides detailed protocols for the Hantzsch thiazole synthesis using this compound, covering both conventional heating and microwave-assisted methods. It also includes a summary of quantitative data from various synthetic approaches to facilitate comparison and optimization of reaction conditions.

Reaction Mechanism

The Hantzsch thiazole synthesis proceeds through a well-established multi-step mechanism. The reaction is initiated by a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of this compound in an SN2 reaction. This is followed by an intramolecular cyclization where the nitrogen of the thioamide attacks the carbonyl carbon of the ketone, forming a five-membered ring intermediate. The final step involves the dehydration of this intermediate to yield the stable, aromatic thiazole ring.[1][2]

Caption: The reaction mechanism of the Hantzsch thiazole synthesis.

Experimental Protocols

Protocol 1: Conventional Synthesis of 2-Amino-4-phenylthiazole

This protocol describes the synthesis of 2-amino-4-phenylthiazole from this compound and thiourea using conventional heating.

Materials:

-

This compound

-

Thiourea

-

Methanol

-

5% Sodium Carbonate (Na₂CO₃) solution

-

Stir bar

-

20 mL scintillation vial

-

Hot plate with stirring capability

-

Buchner funnel and side-arm flask

-

Filter paper

Procedure:

-

In a 20 mL scintillation vial, combine this compound (5.0 mmol) and thiourea (7.5 mmol).[1]

-

Add methanol (5 mL) and a magnetic stir bar to the vial.[1]

-

Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.[1]

-

After 30 minutes, remove the reaction from the heat and allow the solution to cool to room temperature.

-

Pour the contents of the vial into a 100 mL beaker containing 20 mL of 5% sodium carbonate solution and swirl to mix.[1]

-

Filter the resulting precipitate using a Buchner funnel.

-

Wash the filter cake with water.

-

Allow the collected solid to air dry. The crude product is often pure enough for characterization.[1]

Protocol 2: Microwave-Assisted Synthesis of Thiazole Derivatives

Microwave-assisted organic synthesis (MAOS) offers a significant advantage in terms of reduced reaction times and often improved yields.[3]

Materials:

-

Substituted this compound (1 mmol)

-

Thiourea or substituted thioamide (1.2 mmol)

-

Ethanol (5 mL)

-

Microwave reactor vials

-

Microwave synthesizer

Procedure:

-

In a microwave reactor vial, combine the substituted this compound (1 mmol) and the corresponding thioamide (1.2 mmol).

-

Add ethanol (5 mL) to the vial.

-

Seal the vial and place it in the microwave synthesizer.

-

Irradiate the reaction mixture at a set temperature (e.g., 80-120°C) for a short duration (e.g., 2-10 minutes). Reaction conditions should be optimized for specific substrates.

-

After the reaction is complete, cool the vial to room temperature.

-

The product can be isolated by pouring the reaction mixture into ice-water and collecting the precipitate by filtration.

Experimental Workflow

The general workflow for the Hantzsch thiazole synthesis is outlined below.

References

Application Notes and Protocols for the Synthesis of 2-Amino-4-phenylthiazole

Audience: Researchers, scientists, and drug development professionals.